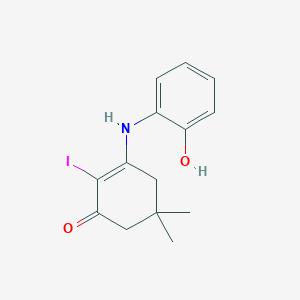
(4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a new CB1 inverse agonist . It is generated from the class of benzhydryl piperazine analogs . It binds to CB1 more selectively than cannabinoid receptor type 2 .
Chemical Reactions Analysis
The compound exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1 . This is indicated by a reduction in guanosine 5′-O-(3-thio)triphosphate binding .Physical and Chemical Properties Analysis
The compound has a molecular weight of 244.7 . It is a white to yellow solid . The IUPAC name is 1-(4-fluorobenzoyl)piperazine hydrochloride .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Nagaraj, Srinivas, & Rao (2018) presents the synthesis of novel compounds related to (4-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, highlighting their potential as antibacterial agents due to significant inhibition of bacterial growth in certain strains (Nagaraj, Srinivas, & Rao, 2018).
Catalyst- and Solvent-Free Synthesis
- Moreno-Fuquen et al. (2019) describe a methodology for synthesizing similar compounds through a microwave-assisted process, indicating advancements in efficient and environmentally-friendly chemical synthesis (Moreno-Fuquen et al., 2019).
Antitumor Activity
- Tang & Fu (2018) synthesized a compound related to our subject, demonstrating its distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Tang & Fu, 2018).
Application in Neurology and Psychiatry
- Ashok et al. (2015) found that certain analogues of the compound showed selective inhibition of HIV-2 strain, suggesting potential applications in virology and infectious diseases (Ashok et al., 2015).
- Vacher et al. (1999) explored derivatives of the compound as 5-HT1A receptor agonists, indicating their potential in the treatment of depression and other psychiatric disorders (Vacher et al., 1999).
Crystal Structure and DFT Study
- Huang et al. (2021) conducted a structural analysis and density functional theory (DFT) study of related compounds, offering insights into the molecular properties and potential applications in material science (Huang et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The benzhydryl piperazine scaffold of this compound is structurally distinct from the first-generation CB1 inverse agonists . This offers new opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-3-1-14(2-4-15)19(28)26-11-9-25(10-12-26)13-18-22-23-24-27(18)17-7-5-16(21)6-8-17/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGRSPCAPVIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)
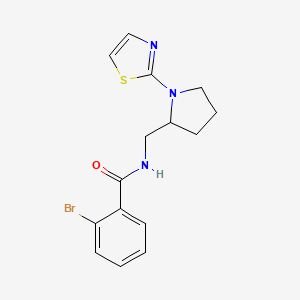
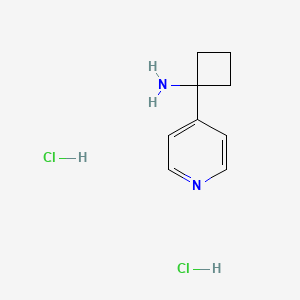
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2436522.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2436524.png)

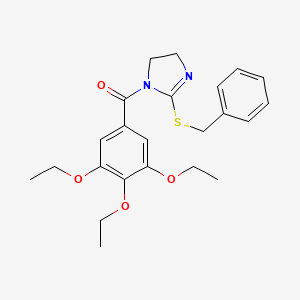
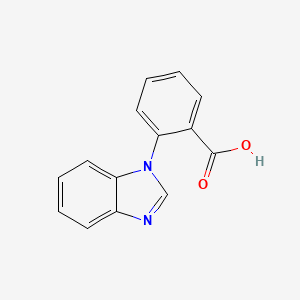
![(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2436532.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)
